molecular formula C13H23NO2 B13507461 Ethyl 1-(cyclohexylamino)cyclobutane-1-carboxylate

Ethyl 1-(cyclohexylamino)cyclobutane-1-carboxylate

Katalognummer: B13507461
Molekulargewicht: 225.33 g/mol
InChI-Schlüssel: BCBJLRSAPNETTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(cyclohexylamino)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclobutane ring substituted with an ethyl ester group and a cyclohexylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(cyclohexylamino)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanecarboxylic acid with ethyl alcohol in the presence of a dehydrating agent to form ethyl cyclobutanecarboxylate. This intermediate is then reacted with cyclohexylamine under controlled conditions to yield the final product. The reaction conditions often include the use of a catalyst and maintaining a specific temperature and pressure to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(cyclohexylamino)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclobutanecarboxylic acid derivatives.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of various substituted cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-(cyclohexylamino)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 1-(cyclohexylamino)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact mechanism may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-(cyclohexylamino)cyclobutane-1-carboxylate can be compared with other similar compounds such as:

    Ethyl cyclobutanecarboxylate: Lacks the cyclohexylamino group, making it less versatile in certain reactions.

    Cyclohexylamine derivatives: These compounds may have different reactivity and applications due to the absence of the cyclobutane ring.

The uniqueness of this compound lies in its combination of the cyclobutane ring and the cyclohexylamino group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H23NO2

Molekulargewicht

225.33 g/mol

IUPAC-Name

ethyl 1-(cyclohexylamino)cyclobutane-1-carboxylate

InChI

InChI=1S/C13H23NO2/c1-2-16-12(15)13(9-6-10-13)14-11-7-4-3-5-8-11/h11,14H,2-10H2,1H3

InChI-Schlüssel

BCBJLRSAPNETTR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1(CCC1)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.